molecular formula C16H13N3O3 B2878654 N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1206994-28-6

N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2878654
CAS RN: 1206994-28-6
M. Wt: 295.298
InChI Key: HJNKQZCWLXTAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 6-methoxyquinolin-8-amine . Quinoline derivatives have been studied for their antiplasmodial activity against Plasmodium falciparum .


Molecular Structure Analysis

The molecular structure of the compound would be characterized by techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), heteronuclear single quantum coherence (HSQC), correlation spectroscopy (1H-1H-COSY), distortionless enhancement by polarization transfer (DEPT), mass spectrometry, Fourier-transform infrared (FTIR), and ultraviolet (UV) spectroscopies .

Scientific Research Applications

Antimicrobial and Antifungal Applications

N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives demonstrate significant potential in antimicrobial and antifungal applications. Studies have highlighted the synthesis and efficacy of fluoroquinolone-based compounds, including 4-thiazolidinones, for their antifungal and antibacterial activities. These compounds, synthesized from quinoline derivatives, have shown to possess notable antimicrobial properties against a range of pathogens (Patel & Patel, 2010).

Catalytic Applications in Organic Synthesis

The compound has been implicated in facilitating catalytic processes within organic synthesis, particularly in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These processes are crucial for the synthesis of various heterocyclic derivatives, showcasing the compound's versatility and its role in expanding the toolkit available for organic chemists (Bacchi et al., 2005).

Inhibition of Kinase Activity

Kinase inhibitors are pivotal in the treatment of various cancers, and derivatives of N-(6-methoxyquinolin-8-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promise in this domain. Specifically, compounds have been designed and synthesized to target the c-Met kinase, an enzyme involved in cancer cell proliferation and survival. These derivatives have demonstrated potent inhibitory activity against the c-Met kinase, presenting a potential pathway for therapeutic intervention in cancer treatment (Liu et al., 2014).

Role in CFTR Potentiation

The compound's derivatives have also been explored for their potential in treating cystic fibrosis, a genetic disorder affecting the lungs and other organs. Research into quinolinone-3-carboxamide derivatives has led to the discovery of potent CFTR (cystic fibrosis transmembrane conductance regulator) potentiators. These compounds enhance the function of the defective protein in cystic fibrosis, offering hope for patients with specific genetic mutations responsible for the disease (Hadida et al., 2014).

Exploration of Antileishmanial Activity

The metabolism and potential therapeutic application of 8-aminoquinoline derivatives in treating leishmaniasis, a disease caused by parasitic protozoans, have been investigated. Studies on the metabolism of these compounds in liver microsomes have provided insight into their biotransformation, essential for understanding their pharmacokinetics and optimizing their antileishmanial activity (Theoharides et al., 1985).

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-11-8-10-4-2-6-17-14(10)13(9-11)19-16(21)12-5-3-7-18-15(12)20/h2-9H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNKQZCWLXTAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxyquinolin-8-yl)-2-oxo-1H-pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.